molecular formula C22H39N5O7S2 B12601917 L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine CAS No. 918527-23-8

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine

Cat. No.: B12601917
CAS No.: 918527-23-8
M. Wt: 549.7 g/mol
InChI Key: WPDZLXYQBZBJLJ-WOYTXXSLSA-N
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Description

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine is a peptide composed of five amino acids: leucine, proline, cysteine, methionine, and serine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with different protecting groups are used during SPPS to introduce substitutions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with altered sequences.

Scientific Research Applications

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides for food and cosmetic industries.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the peptide’s structural integrity and function. The peptide can interact with receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine is unique due to its specific sequence and the presence of both sulfur-containing amino acids (cysteine and methionine), which contribute to its distinct chemical and biological properties.

Properties

CAS No.

918527-23-8

Molecular Formula

C22H39N5O7S2

Molecular Weight

549.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C22H39N5O7S2/c1-12(2)9-13(23)21(32)27-7-4-5-17(27)20(31)26-16(11-35)19(30)24-14(6-8-36-3)18(29)25-15(10-28)22(33)34/h12-17,28,35H,4-11,23H2,1-3H3,(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

WPDZLXYQBZBJLJ-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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